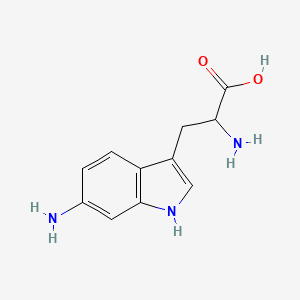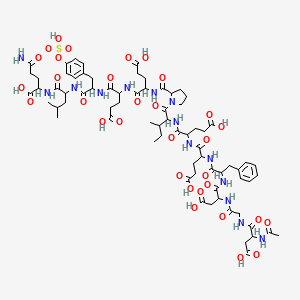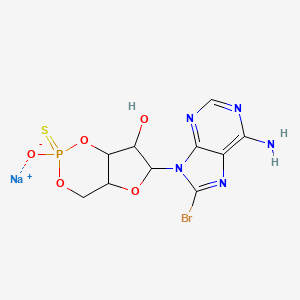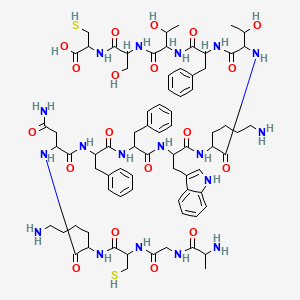
6-Aminotryptophan
Descripción general
Descripción
6-Aminotryptophan is a derivative of the essential amino acid tryptophan It features an amino group attached to the sixth position of the indole ring, which distinguishes it from other tryptophan analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of the indole ring of tryptophan. One common method is the nitration of tryptophan to form 6-nitrotryptophan, followed by reduction to yield this compound. The nitration step is usually carried out using nitric acid under controlled conditions, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods are advantageous due to their scalability and potential for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminotryptophan undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with altered electronic properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted tryptophan derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 6-Nitroso-tryptophan, 6-Nitro-tryptophan.
Reduction: 6-Amino-tryptophan derivatives with modified side chains.
Substitution: Various N-substituted tryptophan derivatives.
Aplicaciones Científicas De Investigación
6-Aminotryptophan has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Incorporated into proteins to study protein structure and function, particularly in fluorescence studies due to its unique spectral properties.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter pathways.
Industry: Utilized in the production of specialized dyes and pigments, as well as in the development of biosensors.
Mecanismo De Acción
The mechanism of action of 6-Aminotryptophan involves its incorporation into proteins, where it can influence protein folding and function. The amino group at the sixth position can form hydrogen bonds and participate in electrostatic interactions, affecting the overall stability and activity of the protein. Additionally, its unique indole structure allows it to interact with various molecular targets, including enzymes and receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan, known for its role as a precursor to serotonin.
7-Aminotryptophan: Another amino-substituted tryptophan analog with different positional substitution.
5-Methyltryptophan: A methylated derivative with distinct chemical properties.
Uniqueness: 6-Aminotryptophan is unique due to the position of the amino group on the indole ring, which imparts specific electronic and steric properties. This positional substitution affects its reactivity and interaction with biological molecules, making it a valuable tool in biochemical and pharmaceutical research.
Propiedades
IUPAC Name |
2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316417 | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-52-8, 2462-30-8 | |
| Record name | 6-Aminotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)
![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)


![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

